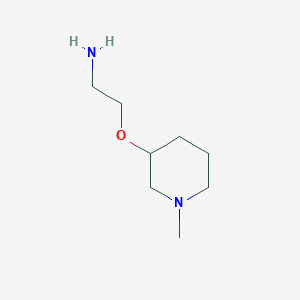

2-(1-Methyl-piperidin-3-yloxy)-ethylamine

Description

2-(1-Methyl-piperidin-3-yloxy)-ethylamine is a tertiary amine featuring a piperidine ring substituted with a methyl group at the 1-position and an ethoxy-ethylamine side chain at the 3-position. It is structurally characterized by a flexible ether linkage connecting the piperidine moiety to the ethylamine group. This compound has been cataloged as a research chemical by CymitQuimica, though its commercial availability is listed as "discontinued" as of 2025 .

Propriétés

IUPAC Name |

2-(1-methylpiperidin-3-yl)oxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10-5-2-3-8(7-10)11-6-4-9/h8H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABZQTXLQXFEEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-piperidin-3-yloxy)-ethylamine typically involves the reaction of 1-methyl-3-piperidinol with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(1-Methyl-piperidin-3-yloxy)-ethylamine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation and crystallization to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Methyl-piperidin-3-yloxy)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Applications De Recherche Scientifique

2-(1-Methyl-piperidin-3-yloxy)-ethylamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(1-Methyl-piperidin-3-yloxy)-ethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Key Comparative Insights

Structural Variations and Functional Groups Piperidine Substitution: The target compound’s 1-methyl-piperidin-3-yloxy group distinguishes it from 2-(2,6-dimethyl-piperidin-1-yl)-ethylamine , which lacks an ether linkage but includes dimethyl substitutions on the piperidine ring. This difference impacts electronic properties and steric bulk. Benzyl vs. Ether vs. Amine Linkage: The ethoxy group in the target compound introduces polarity compared to the direct amine linkage in 2-(2,6-dimethyl-piperidin-1-yl)-ethylamine, affecting solubility and hydrogen-bonding capacity.

Physicochemical Properties

- Solubility : The hydrochloride salt of 2-(tert-Butyloxy)-ethylamine exhibits high polarity and water solubility due to ionic character, whereas the tert-butyl group in its neutral form would increase hydrophobicity.

- Molecular Weight : The target compound (156.24 g/mol) and 2-(2,6-dimethyl-piperidin-1-yl)-ethylamine (156.27 g/mol) have nearly identical masses but divergent functional groups, leading to distinct reactivity profiles.

Safety and Reactivity

- Irritancy : Both 2-(2,6-dimethyl-piperidin-1-yl)-ethylamine and 2-(tert-Butyloxy)-ethylamine hydrochloride are labeled as irritants, suggesting similar handling precautions for the target compound.

- Salt Forms : The hydrochloride salt in may enhance stability but introduces acidic handling risks compared to the free base form of the target compound.

Potential Applications Medicinal Chemistry: Pyrrolopyridine derivatives (e.g., ) are explored for antimicrobial activity, while piperidine-ethylamine analogs (e.g., ) may serve as ligands or intermediates in drug synthesis. Synthetic Utility: The benzyl-substituted analog could act as a protecting group or precursor in multi-step syntheses due to its cleavable benzyl moiety.

Activité Biologique

2-(1-Methyl-piperidin-3-yloxy)-ethylamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₈N₂O

- CAS Number : Specific CAS number not provided in the search results.

- Molecular Weight : Approximately 158.25 g/mol

The compound features a piperidine ring substituted with a methoxy group, influencing its interactions with biological targets.

Pharmacological Effects

Research indicates that 2-(1-Methyl-piperidin-3-yloxy)-ethylamine exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.

- Neuroprotective Effects : Some studies indicate that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.

The biological activity of 2-(1-Methyl-piperidin-3-yloxy)-ethylamine is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism, leading to antimicrobial effects.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical pathways and providing neuroprotective benefits.

Case Studies

-

Antimicrobial Study :

- A study evaluated the efficacy of 2-(1-Methyl-piperidin-3-yloxy)-ethylamine against various bacterial strains. Results indicated Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL against selected pathogens, suggesting moderate antibacterial activity.

-

Neuroprotective Study :

- In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This was assessed using cell viability assays where treated cells showed significantly higher survival rates compared to untreated controls.

Data Tables

| Biological Activity | Target Organism/Cell Line | MIC (µg/mL) | Effect Observed |

|---|---|---|---|

| Antibacterial | E. coli | 75 | Moderate activity |

| Antibacterial | S. aureus | 50 | Moderate activity |

| Neuroprotection | Neuronal cell line | N/A | Increased viability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.